molecular formula C23H16BrN B172289 4-(4-Bromophenyl)-2,6-diphenylpyridine CAS No. 1498-81-3

4-(4-Bromophenyl)-2,6-diphenylpyridine

Cat. No.: B172289
CAS No.: 1498-81-3
M. Wt: 386.3 g/mol
InChI Key: NLEJJDLDEQFMSE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,6-diphenylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromophenyl group at the 4-position and diphenyl groups at the 2- and 6-positions of the pyridine ring

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd-c bond

Biochemical Pathways

It’s worth noting that compounds with similar structures have been shown to have antimicrobial and antitumor activities , suggesting that they may interact with biochemical pathways related to cell growth and proliferation.

Pharmacokinetics

A study on similar compounds suggests that they have good gastrointestinal absorption and blood-brain barrier permeation . These properties could potentially influence the bioavailability of 4-(4-Bromophenyl)-2,6-diphenylpyridine, but more research is needed to confirm this.

Result of Action

Similar compounds have been shown to have antimicrobial and antitumor activities

Action Environment

It’s worth noting that similar compounds are stable under ambient conditions , suggesting that this compound might also be stable under similar conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyridine typically involves the condensation of 4-bromoacetophenone with benzaldehyde derivatives under basic conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 2,6-diphenylpyridine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,6-diphenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-(4-Bromophenyl)-2,6-diphenylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: A simpler analogue with only one bromophenyl group.

    2,6-Diphenylpyridine: Lacks the bromophenyl group but shares the diphenylpyridine core structure.

    4-(4-Bromophenyl)-2,6-diphenylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-(4-Bromophenyl)-2,6-diphenylpyridine is unique due to the combination of the bromophenyl and diphenyl groups attached to the pyridine ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(4-bromophenyl)-2,6-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEJJDLDEQFMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348252
Record name 4-(4-Bromophenyl)-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498-81-3
Record name 4-(4-Bromophenyl)-2,6-diphenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the benzene rings in 4-(4-Bromophenyl)-2,6-diphenylpyridine?

A1: The three benzene rings in this compound are arranged in a disrotatory, counter-rotating fashion around the central pyridine ring []. This means that if you were to look down the bond connecting one benzene ring to the pyridine, the other two benzene rings would appear to rotate in opposite directions. Additionally, each benzene ring is twisted relative to the pyridine ring, with dihedral angles ranging from 19.56° to 30.51° [].

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